2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-13-4-2-1-3-12(13)14(21)19-11-9-17-15(18-10-11)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOUFOZDBXAEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide typically involves the condensation of 2-fluorobenzoic acid with 2-(morpholin-4-yl)pyrimidine-5-amine. The reaction is carried out under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Drug Discovery
2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide is included in various screening libraries aimed at identifying new drugs targeting specific pathways, particularly in oncology.
Screening Libraries
This compound is part of the PI3K-targeted library , which consists of over 17,000 compounds designed to inhibit phosphoinositide 3-kinase (PI3K) pathways involved in cancer cell proliferation and survival . The compound's inclusion in such libraries highlights its potential as a lead compound for further development.
Cancer Treatment
Research indicates that compounds similar to this compound exhibit anti-cancer properties by targeting specific kinases involved in tumor growth and metastasis.
Other Therapeutic Areas
Beyond oncology, this compound shows promise in other therapeutic areas:
Neurological Disorders
The morpholine ring structure suggests potential applications in treating neurological disorders by modulating neurotransmitter systems or acting as neuroprotective agents. Compounds with similar structures have been explored for their ability to cross the blood-brain barrier and influence neurochemical pathways.
Inflammatory Diseases
Given its structural features, there is potential for this compound to be investigated for anti-inflammatory properties, possibly through the modulation of inflammatory cytokines or pathways involved in chronic inflammation.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, depending on its binding affinity and the receptor type .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound 1 : 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide ()
- Structural Differences :
- Fluorine is at the para position on the benzamide (vs. ortho in the target compound).
- Pyrimidine ring has a methyl group at position 2 and an acetamido-p-tolyloxy substituent at position 3.
- Key Findings: Crystallizes in a monoclinic system with N–H···O hydrogen bonds, suggesting strong intermolecular interactions . The acetamido-p-tolyloxy chain may reduce solubility compared to the morpholine group in the target compound.
Compound 2 : 4-fluoro-N-methyl-N-{4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide (FM9, )
- Structural Differences :
- Fluorine is para on the benzamide.
- Pyrimidine is linked to a thiazole ring instead of morpholine.
Core Heterocycle Modifications
Compound 3 : 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl benzimidazole derivatives ()
- Structural Differences :
- Pyrazolo[1,5-a]pyrimidine core replaces the pyrimidine ring.
- Morpholine is retained but integrated into a fused heterocyclic system.
- Key Findings :
Fluorine Substitution Effects
Compound 4 : 5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide ()
- Structural Differences :
- Fluorine is at position 5 on a benzenesulfonamide (vs. benzamide in the target compound).
- Morpholine is attached to position 4 of the pyrimidine.
- The methyl group at position 2 may introduce steric hindrance absent in the target compound.
Pharmacological Screening Data
Compound 5 : CPL302415 (1-{2-[(4-tert-butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-2-(difluoromethyl)-1H-benzimidazole) ()
- Structural Differences :
- Difluoromethyl-benzimidazole replaces the fluorobenzamide.
- Tert-butylpiperazine substituent enhances lipophilicity.
- Key Findings :
- High PI3Kδ inhibitory activity (IC50 = 18 nM) attributed to fluorine’s bioisosteric effects and morpholine’s role in solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Step 1 : Functionalization of the pyrimidine core with morpholine via SNAr (nucleophilic aromatic substitution) under reflux conditions (e.g., DMF, 80–100°C, 12–24 hours) .
- Step 2 : Coupling the fluorobenzoyl group to the pyrimidine amine using HATU or EDCI as coupling agents in anhydrous DCM or THF, monitored by TLC/HPLC .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Critical Parameters : Control of moisture, stoichiometric ratios, and reaction time to minimize byproducts like unsubstituted pyrimidine intermediates .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine coupling constants, morpholine proton integration) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of the pyrimidine-morpholine linkage and benzamide orientation (if single crystals are obtainable) .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) .
- Elemental Analysis : To validate C, H, N, and F content within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : To assess thermal stability and detect solvent residues .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate target inhibition using both enzymatic (e.g., fluorescence polarization) and cell-based assays (e.g., luciferase reporter systems) .
- Dose-Response Analysis : Perform IC determinations across multiple cell lines to rule out off-target effects .
- Meta-Analysis : Compare structural analogs (e.g., pyrimidine derivatives with varying substituents) to identify SAR trends influencing activity discrepancies .
Q. What computational strategies are effective for modeling target interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or GPCRs, focusing on the morpholine-pyrimidine hinge region .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess complex stability and identify key binding residues .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate against experimental data .
Q. How should researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Screening : Identify genetic vulnerabilities by knocking out putative targets in cancer cell lines .
- Phosphoproteomics : Use SILAC-based LC-MS/MS to map kinase inhibition profiles .
- In Vivo PET Imaging : For pharmacokinetic studies, radiolabel the compound with F and track biodistribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
